Cas no 1805364-75-3 (2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine)

2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine is a versatile organic compound with distinct structural features. Its bromomethyl and difluoromethyl groups confer unique reactivity, making it a valuable intermediate in synthesis. The presence of chloro and fluoro substituents enhances its physical and chemical stability, ensuring reliable performance in various reactions.
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine structure
1805364-75-3 structure
商品名:2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine
CAS番号:1805364-75-3
MF:C7H4BrClF3N
メガワット:274.465570449829
CID:4808973

2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine
    • インチ: 1S/C7H4BrClF3N/c8-1-4-6(9)5(7(11)12)3(10)2-13-4/h2,7H,1H2
    • InChIKey: NRCRIJPJQNRPDQ-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(=C(C(F)F)C(=CN=1)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029054675-1g
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine
1805364-75-3 97%
1g
$1,490.00 2022-04-01

2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine 関連文献

2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridineに関する追加情報

Introduction to 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine (CAS No. 1805364-75-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine, identified by its CAS number 1805364-75-3, is a fluorinated pyridine derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural features and potential biological activities. This compound belongs to a class of heterocyclic molecules that exhibit a wide range of pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents.

The structural motif of 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine incorporates multiple functional groups, including a bromomethyl group, a chloro substituent, and two fluorine atoms at the 4- and 5-positions. These substituents contribute to the compound's reactivity and specificity, enabling its use in various synthetic transformations and biological assays. The presence of the bromomethyl group, in particular, makes it a useful intermediate for the introduction of alkyl or aryl groups via nucleophilic substitution reactions, while the chloro and fluorine substituents enhance its interaction with biological targets.

In recent years, there has been a growing interest in fluorinated pyridines as pharmacophores due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The introduction of fluorine atoms into pyridine rings has been shown to improve drug-like properties, including solubility, bioavailability, and resistance to enzymatic degradation. For instance, studies have demonstrated that fluorinated pyridines can enhance the binding affinity of small-molecule inhibitors to their protein targets by increasing hydrophobic interactions and reducing steric hindrance.

One of the most compelling applications of 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine is in the development of kinase inhibitors. Kinases are a major class of enzymes involved in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By leveraging the structural features of this compound, researchers have designed novel kinase inhibitors that exhibit high selectivity and potency. For example, recent studies have shown that derivatives of 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine can inhibit specific kinases by binding to their ATP-binding pockets and disrupting normal signaling cascades.

Another area where this compound has shown promise is in the synthesis of antiviral agents. Viruses rely on host cellular machinery for replication, and targeting viral enzymes or receptors can be an effective strategy for antiviral therapy. The unique combination of functional groups in 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine allows for the construction of molecules that can interfere with viral replication processes. For instance, researchers have utilized this scaffold to develop inhibitors of viral proteases and polymerases, which are essential for viral replication. Preliminary results suggest that these inhibitors exhibit significant antiviral activity in cell-based assays.

The synthetic utility of 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine has also been explored in the context of drug discovery libraries. High-throughput screening (HTS) campaigns rely on large collections of compounds to identify lead candidates for further development. The structural diversity provided by this compound makes it an attractive candidate for inclusion in such libraries. By incorporating it into combinatorial libraries, researchers can rapidly screen for molecules with desired biological activities across various therapeutic areas.

Recent advances in computational chemistry have further enhanced the potential applications of 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine. Molecular modeling techniques allow researchers to predict the binding modes of this compound to biological targets with high accuracy. These predictions can guide the design of more potent and selective analogs by identifying key interactions between the compound and its target proteins or enzymes. Additionally, virtual screening methods enable the rapid identification of derivatives with improved pharmacokinetic properties.

The role of 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine in medicinal chemistry extends beyond its use as an intermediate in drug synthesis. It has also been employed as a building block for the development of probes for biochemical assays. These probes can be used to study enzyme mechanisms, identify new drug targets, and assess drug-drug interactions. For example, fluorescent derivatives of this compound have been used to monitor kinase activity in living cells, providing insights into signal transduction pathways.

The future prospects for 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine are promising as new methodologies emerge in chemical biology and medicinal chemistry. Advances in synthetic techniques will continue to expand its utility as a scaffold for drug discovery, while new computational tools will enhance our ability to predict its biological activities. As research progresses, it is likely that this compound will play an increasingly important role in the development of novel therapeutic agents.

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